REACTION_SMILES
|
[CH3:11][CH2:12][Zn:13][CH2:14][CH3:15].[CH3:16][C:17](=[O:18])[O:19][C:20](=[O:21])[CH3:22].[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[CH:3](=[O:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[NH2:1][OH:2]>>[CH:3]([O:4][C:17]([CH3:16])=[O:18])([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Zn]CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(OC(C)=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |